Technical Guide: Physicochemical & Synthetic Profile of (Z)-9-Tetradecen-1-ol
Technical Guide: Physicochemical & Synthetic Profile of (Z)-9-Tetradecen-1-ol
The following technical guide details the physicochemical, structural, and synthetic profile of (Z)-9-Tetradecen-1-ol , a critical semiochemical used in pest management and chemical ecology.
Introduction & Chemical Identity
(Z)-9-Tetradecen-1-ol (CAS: 35153-15-2), often referred to as Myristoleyl alcohol , is a monounsaturated fatty alcohol acting as a primary sex pheromone component or synergist in various Lepidoptera species, including the Fall Armyworm (Spodoptera frugiperda) and the Cotton Bollworm (Helicoverpa armigera).[1]
Its biological activity is strictly governed by its stereochemistry. The cis (Z) configuration is the bioactive form; the trans (E) isomer is often biologically inactive or antagonistic. Consequently, synthesis and analysis must prioritize stereochemical purity.
Nomenclature & Identifiers
| System | Identifier |
| IUPAC Name | (9Z)-Tetradec-9-en-1-ol |
| Common Names | cis-9-Tetradecen-1-ol; Myristoleyl alcohol |
| CAS Registry | 35153-15-2 |
| SMILES | CCCC\C=C/CCCCCCCCO |
| InChIKey | GSAAJQNJNPBBSX-WAYWQWQTSA-N |
Physicochemical Properties[6][7][8][9][10][11][12][13]
The following data aggregates experimental values and high-confidence estimates suitable for formulation stability modeling.
Thermodynamic & Transport Data
| Property | Value | Condition / Note |
| Molecular Weight | 212.37 g/mol | C₁₄H₂₈O |
| Physical State | Liquid | Colorless to pale yellow; waxy odor. |
| Boiling Point | 165–168 °C | @ 2 mmHg (Vacuum distillation required) |
| Boiling Point (Est) | ~307 °C | @ 760 mmHg (Decomposes before reaching) |
| Density | 0.845 – 0.850 g/cm³ | @ 20 °C |
| Refractive Index | Characteristic of long-chain alkenols | |
| Flash Point | > 100 °C | Closed Cup (Estimated) |
| Vapor Pressure | @ 25 °C (Low volatility dictates release rate) |
Solubility & Partitioning
| Parameter | Value | Implications for Formulation |
| Water Solubility | Insoluble (~2.28 mg/L) | Requires emulsifiers for aqueous sprayables. |
| LogP (Octanol/Water) | 5.3 – 5.5 | Highly lipophilic; absorbs into rubber septa lures. |
| Solubility | High | Soluble in hexane, dichloromethane, ethanol, diethyl ether. |
Structural Characterization (Spectroscopy)
Accurate identification requires distinguishing the Z-alkene from the saturated chain and the E-isomer.
Nuclear Magnetic Resonance (NMR)[12]
-
¹H NMR (CDCl₃, 400 MHz):
-
5.35 ppm (m, 2H): Vinylic protons (-CH =CH -). The multiplet shape and coupling constants (
Hz) confirm cis geometry. -
3.64 ppm (t,
Hz, 2H): Hydroxymethyl group (-CH ₂-OH). - 2.01 ppm (m, 4H): Allylic methylene protons (-CH ₂-CH=CH-CH ₂-).
- 0.90 ppm (t, 3H): Terminal methyl group.
-
5.35 ppm (m, 2H): Vinylic protons (-CH =CH -). The multiplet shape and coupling constants (
-
¹³C NMR: Diagnostic peaks at
129.9 and 129.6 ppm (alkene carbons). The cis isomer typically shows allylic carbons shifted upfield ( ~27 ppm) compared to trans ( ~32 ppm) due to the -gauche effect.
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 212 (often weak or absent due to water loss). -
Diagnostic Fragment:
(m/z 194, loss of H₂O). -
Hydrocarbon Series: Clusters at m/z 41, 55, 69, 83 (typical alkene pattern).
-
McLafferty Rearrangement: Not prominent in free alcohols compared to acetates.
Infrared Spectroscopy (FTIR)[12]
-
3300–3400 cm⁻¹ (Broad): O-H stretch (H-bonded).
-
3005 cm⁻¹: =C-H stretch (alkene).
-
720–730 cm⁻¹: (CH₂)ₙ rocking (long chain).
-
~700 cm⁻¹ (Medium): cis-alkene C-H out-of-plane bending (Diagnostic vs. trans at 965 cm⁻¹).
Synthesis Protocol: Stereoselective Alkyne Route
To ensure high Z-purity (>98%), the "Alkyne Hydrogenation" route is superior to Wittig olefination. This protocol describes the convergent synthesis from 1-hexyne and a protected 8-bromo-1-octanol.[2]
Reaction Scheme Visualization
Caption: Convergent synthesis pathway ensuring stereochemical integrity via Lindlar hydrogenation.
Step-by-Step Methodology
Phase 1: Coupling (C8 + C6)
-
Protection: React 8-bromo-1-octanol with 3,4-dihydro-2H-pyran (DHP) and catalytic p-toluenesulfonic acid (pTSA) in CH₂Cl₂ to form the THP ether.
-
Lithiation: In a dry flask under Argon, cool 1-hexyne (1.1 eq) in anhydrous THF to -78 °C. Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour.
-
Alkylation: Add the protected bromide (1.0 eq) dissolved in HMPA/THF. Allow to warm to room temperature and reflux for 12 hours. Quench with NH₄Cl. Extract with hexane.
-
Purification: Silica gel chromatography to isolate the alkyne intermediate (9-tetradecyn-1-yl THP ether).
Phase 2: Stereoselective Reduction & Deprotection
-
Lindlar Hydrogenation: Dissolve the alkyne in hexane/ethanol. Add Lindlar catalyst (Pd/CaCO₃ poisoned with lead) and quinoline (to prevent over-reduction).
-
Reaction: Stir under H₂ atmosphere (balloon pressure) until 1 equivalent of H₂ is consumed (monitor via GC). Filter catalyst immediately.
-
Deprotection: Dissolve the cis-alkenyl ether in methanol. Add catalytic pTSA. Stir at room temperature for 2–4 hours.
-
Final Purification: Remove solvent. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1) to yield (Z)-9-tetradecen-1-ol .[1][3]
Stability & Storage Protocols
As an unsaturated alcohol, (Z)-9-tetradecen-1-ol is susceptible to oxidation and isomerization.
-
Oxidation: The alcohol group can oxidize to the aldehyde (a different pheromone component) or acid. The double bond is prone to autoxidation (epoxidation).
-
Isomerization: Exposure to UV light or singlet oxygen sensitizers can scramble the Z geometry to E, causing loss of biological activity.
Storage Standard:
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Purge with Nitrogen or Argon before sealing.
-
Temperature: -20 °C for long-term storage.
-
Additive: For bulk storage, add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant if downstream application permits.
Analytical Quality Control (GC-MS)
To validate the synthesized or purchased material, use the following GC-MS method.
Instrument Parameters:
-
Column: High-polarity capillary column (e.g., DB-Wax or HP-88) is required to separate Z and E isomers. A standard non-polar (DB-5) column may overlap them.
-
Carrier Gas: Helium @ 1 mL/min.
-
Oven Program: 60 °C (1 min)
10 °C/min 230 °C (10 min). -
Detection: FID (for quantitation) and MS (for ID).
Retention Index (RI):
-
On DB-Wax (Polar): RI
2150–2200. -
On DB-5 (Non-polar): RI
1660. -
Note: The Z-isomer typically elutes slightly before the E-isomer on polar columns.
References
-
PubChem. (n.d.).[4][5] Tetradec-9-en-1-ol (Compound).[1][6][7][8][9][3][10] National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). (Z)-9-Tetradecen-1-ol. National Institute of Standards and Technology. Retrieved March 4, 2026, from [Link]
-
Pherobase. (n.d.). Semiochemical - Z9-14OH. Database of Insect Pheromones and Semiochemicals. Retrieved March 4, 2026, from [Link]
-
SpectraBase. (n.d.). cis-9-Tetradecen-1-ol Spectra. Wiley Science Solutions. Retrieved March 4, 2026, from [Link]
-
Bedoukian Research. (n.d.).[3] Technical Data Sheet: (Z)-9-Tetradecen-1-ol. Retrieved March 4, 2026, from [Link]
Sources
- 1. 9-Tetradecyn-1-ol, 9-Tetradecin-1-ol, Tetradec-9-yn-1-ol, 60037-69-6, (Z)-9-tetradecenol, myristoleyl alcohol, (Z)-9-tetradecenal, (Z)-9-tetradecenyl acetate, (E,Z)-3,13-Octadecadien-1-ol, (E,Z)-3,13-Octadecadienyl acetate, (Z,Z)-3,13-Octadecadien-1-ol, tetradecyn, Mumbai, India [jaydevchemicals.com]
- 2. RO127254B1 - Process for preparing (z)-9-tetradecen-1-yl acetate - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Myristoleyl alcohol | C14H28O | CID 5364712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Tetradecen-1-ol, 1-formate, (9Z)- | C15H28O2 | CID 5367599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-9-Tetradecen-1-ol [webbook.nist.gov]
- 7. (9Z)-9-Tetradecene-14-ol | 35153-15-2 [chemicalbook.com]
- 8. Tetradec-9-en-1-ol | C14H28O | CID 37064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (9E)-9-Tetradecen-1-ol | C14H28O | CID 5352284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
